molecular formula C8H8BrNO2 B1457264 Methyl 6-bromo-2-methylpyridine-3-carboxylate CAS No. 1227562-32-4

Methyl 6-bromo-2-methylpyridine-3-carboxylate

Cat. No.: B1457264
CAS No.: 1227562-32-4
M. Wt: 230.06 g/mol
InChI Key: HXSAAJMOCIAPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 6-bromo-2-methylnicotinate, which follows the established conventions for pyridine carboxylic acid derivatives. This nomenclature system designates the pyridine ring as the parent structure, with the carboxylic acid functionality at the 3-position identified as nicotinic acid. The systematic naming process begins with identifying the longest carbon chain containing the highest priority functional group, which in this case is the carboxylate ester derived from nicotinic acid. The positional descriptors 6-bromo and 2-methyl indicate the specific substitution pattern, where the bromine atom occupies the 6-position and the methyl group occupies the 2-position relative to the nitrogen atom in the pyridine ring.

Alternative naming conventions for this compound include several variations that reflect different systematic approaches. The compound is also known as this compound, which more explicitly describes the parent pyridine structure and the specific positioning of all substituents. Chemical databases and suppliers frequently employ the designation 6-bromo-2-methylpyridine-3-carboxylic acid methyl ester, which emphasizes the ester functionality as a derivative of the corresponding carboxylic acid. Trade names and catalog identifications include various alphanumeric codes such as those used by commercial suppliers, though these lack the systematic rigor of International Union of Pure and Applied Chemistry nomenclature. The compound's systematic identification is further supported by its unique International Chemical Identifier key HXSAAJMOCIAPSI-UHFFFAOYSA-N, which provides an unambiguous digital fingerprint for database searches and chemical informatics applications.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is C₈H₈BrNO₂, representing a molecular weight of 230.06 grams per mole. This empirical formula encompasses eight carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms arranged in a specific three-dimensional configuration that defines the compound's chemical and physical properties. The structural arrangement features a six-membered aromatic pyridine ring as the central framework, with three distinct substituents positioned at specific locations: a bromine atom at the 6-position, a methyl group at the 2-position, and a methyl carboxylate group at the 3-position. The molecular formula analysis reveals a degree of unsaturation of five, consistent with the aromatic pyridine ring and the carbonyl functionality of the ester group.

Structural isomerism considerations for this compound reveal multiple possible arrangements of the same atomic composition, highlighting the importance of precise positional identification. Positional isomers include methyl 6-bromo-3-methylpyridine-2-carboxylate, where the methyl and carboxylate substituents exchange positions, creating a distinct compound with different physical and chemical properties. Another significant isomer is methyl 2-bromo-6-methylpyridine-3-carboxylate, representing a different bromine and methyl positioning pattern. These isomeric relationships demonstrate the critical importance of unambiguous nomenclature and structural identification methods. The canonical Simplified Molecular Input Line Entry System representation COC(=O)c1ccc(nc1C)Br provides a linear notation that uniquely identifies the specific connectivity pattern and distinguishes this compound from its isomers. Constitutional isomerism analysis reveals that multiple ring substitution patterns are theoretically possible, but only specific arrangements correspond to synthetically accessible and chemically stable compounds.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound reveals important structural parameters that define its three-dimensional geometry and solid-state packing arrangements. The compound exhibits a melting point range of 31-33 degrees Celsius, indicating relatively weak intermolecular forces in the crystalline state. X-ray diffraction studies would typically reveal bond lengths, bond angles, and torsional angles that characterize the molecular conformation, though specific crystallographic parameters for this compound require dedicated single-crystal analysis. The planar nature of the pyridine ring system constrains the overall molecular geometry, with the carboxylate ester group extending from the ring plane in a configuration determined by electronic and steric factors. The presence of the bromine atom introduces significant electronic effects through its high electronegativity and polarizability, influencing both the electron distribution within the aromatic system and the preferred conformational arrangements of flexible substituents.

Conformational analysis considerations focus primarily on the rotation around the carbon-carbon bond connecting the pyridine ring to the carboxylate group, as this represents the primary source of conformational flexibility in the molecule. Computational studies using density functional theory methods would predict preferred conformational arrangements based on minimization of steric interactions and optimization of electronic stabilization. The methyl ester group can adopt different orientations relative to the pyridine ring plane, with energy barriers determining the rate of interconversion between conformational states at room temperature. Intermolecular interactions in the solid state, including potential hydrogen bonding involving the ester oxygen atoms and aromatic stacking interactions between pyridine rings, contribute to the overall crystal packing efficiency and influence the observed melting point behavior. The LogP value of approximately 2.22 indicates moderate lipophilicity, reflecting the balance between the polar ester functionality and the relatively nonpolar aromatic and aliphatic components of the molecule.

Properties

IUPAC Name

methyl 6-bromo-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSAAJMOCIAPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227562-32-4
Record name methyl 6-bromo-2-methylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation via Nucleophilic Substitution and Bromination (Route A)

This approach involves the selective nucleophilic substitution on 2,6-dihalogenopyridine-3-carboxylate esters, followed by bromination to introduce the bromine atom at the 6-position.

  • Key Intermediate Formation: Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate is prepared by selective displacement of halogen atoms (fluorine or chlorine) on the pyridine ring using methylamine or methoxide nucleophiles under controlled conditions (e.g., in ethanol at ~140 °C or in solvents like DMF and THF).

  • Bromination: The key intermediate is brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position with high regioselectivity.

  • Hydrolysis: Alkaline hydrolysis of the brominated intermediate yields the desired methyl 6-bromo-2-methylpyridine-3-carboxylate.

  • Yields: The overall yield of this method can reach approximately 67%, with the bromination and hydrolysis steps providing yields up to 96% for the final product.

  • Reaction Conditions and Selectivity: The regioselectivity of nucleophilic substitution is highly dependent on the solvent and nucleophile used. For example, methoxylation in DMF and methanol favors substitution at the 6-position with over 97% selectivity. The use of 4-methylbenzenethiolate anion further improves regioselectivity and yield.

  • Table 1: Summary of Key Steps and Yields in Route A

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Methylamine in EtOH, ~140 °C 68 Selective displacement of halogen
Bromination N-bromosuccinimide (NBS) 96 High regioselectivity at 6-position
Alkaline hydrolysis NaOH or KOH, aqueous conditions - Converts intermediate to acid/ester
Overall yield (to final product) Combined steps ~67 Efficient multi-step synthesis

Preparation via Diazotization, Bromination, Oxidation, and Esterification (Route B)

This route starts from 6-amino-2-methylpyridine and proceeds through a sequence of transformations to afford this compound.

  • Step 1: Diazotization and Bromination

    • 6-amino-2-methylpyridine is treated with hydrobromic acid and bromine under controlled low temperatures (-20 to 0 °C).
    • Sodium nitrite is added to diazotize the amino group, facilitating substitution by bromine.
    • The molar ratios are critical: 6-amino-2-methylpyridine to hydrobromic acid (1:3-4), and to bromine (1:1.1-1.3).
    • This step yields 6-bromo-2-methylpyridine with high purity (99.3%) and yield (~92%).
  • Step 2: Oxidation to 6-bromo-2-pyridyl formic acid

    • The 6-bromo-2-methylpyridine is oxidized in aqueous medium (50-80 °C) using oxidants such as potassium permanganate, nitric acid, or chromium-based oxidants.
    • The molar ratio of substrate to oxidant is approximately 1:2-3.
    • After reaction, the mixture is acidified to pH 2-3 to precipitate the formic acid derivative.
    • The product is isolated as a white powder with high purity.
  • Step 3: Esterification to this compound

    • The 6-bromo-2-pyridyl formic acid is esterified with anhydrous methanol using p-toluenesulfonic acid as a catalyst.
    • Reaction conditions: reflux with stirring for 2-8 hours, molar ratios of acid to methanol (1:40-60), and acid to catalyst (1:0.06-0.2).
    • The esterification produces the methyl ester with high yield and purity.
    • This method reduces side reactions compared to mineral acid catalysis and simplifies purification.
  • Table 2: Reaction Parameters and Yields in Route B

Step Reagents/Conditions Yield (%) Notes
Diazotization/Bromination 6-amino-2-methylpyridine, HBr, Br2, NaNO2, -20 to 0 °C 92 High purity 6-bromo-2-methylpyridine
Oxidation KMnO4 or other oxidants, 50-80 °C, aqueous medium - Precipitation of 6-bromo-2-pyridyl formic acid
Esterification Methanol, p-toluenesulfonic acid catalyst, reflux High Improved yield, fewer side reactions

Comparative Analysis of Preparation Methods

Aspect Route A (Nucleophilic Substitution + Bromination) Route B (Diazotization + Oxidation + Esterification)
Starting Material 2,6-Dihalogenopyridine esters 6-amino-2-methylpyridine
Key Reaction Types Nucleophilic substitution, bromination, hydrolysis Diazotization, bromination, oxidation, esterification
Catalyst N-bromosuccinimide (NBS), alkaline hydrolysis p-Toluenesulfonic acid (esterification)
Selectivity High regioselectivity at 6-position High specificity via diazotization
Yield Overall ~67% High yields in individual steps; overall high
Purity High High (99.3% purity for intermediates)
Scalability Suitable for large-scale synthesis Suitable for industrial production
Side Reactions Minimal with optimized conditions Reduced by using organic acid catalyst
Ease of Purification Moderate Easier due to fewer side reactions

Research Findings and Notes

  • The use of p-toluenesulfonic acid as an esterification catalyst in Route B significantly reduces side reactions compared to traditional mineral acid catalysis, improving product purity and simplifying downstream processing.

  • The oxidation step to convert 6-bromo-2-methylpyridine to the corresponding formic acid derivative is critical and can be performed with various oxidants, with potassium permanganate being preferred for its efficiency.

  • Control of reaction temperatures, molar ratios, and solvent systems is essential for achieving high regioselectivity and yields.

  • Route B is advantageous for industrial-scale production due to milder reaction conditions, availability of raw materials, and simplified purification.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature (°C) Time (h) Molar Ratios Yield (%) Notes
Diazotization & Bromination 6-amino-2-methylpyridine, HBr, Br2, NaNO2 -20 to 0 1-3 HBr: 3-4 eq; Br2: 1.1-1.3 eq 92 High purity intermediate
Oxidation KMnO4 or nitric acid, aqueous 50-80 4-10 Substrate:oxidant = 1:2-3 - Precipitation of formic acid derivative
Esterification Methanol, p-toluenesulfonic acid catalyst Reflux (~65) 2-8 Acid:methanol = 1:40-60; Acid:catalyst = 1:0.06-0.2 High Reduced side reactions, high purity
Nucleophilic substitution Methylamine or methoxide, solvents (EtOH, DMF, THF) 60-140 Variable - 68 Regioselective substitution
Bromination (Route A) N-bromosuccinimide (NBS) Room temp - - 96 High regioselectivity

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 6-bromo-2-methylpyridine-3-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to remove the bromine atom and form the corresponding dehalogenated product.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups using boronic acids and palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridine derivatives.

Scientific Research Applications

Catalysis

Methyl 6-bromo-2-methylpyridine-3-carboxylate is widely used as a ligand in transition-metal catalysis. It enhances the efficiency of reactions such as:

  • Cross-coupling reactions : It facilitates the formation of carbon-carbon bonds, crucial in synthesizing complex organic molecules.
  • Oxidative coupling : Its ability to stabilize metal complexes makes it suitable for oxidative transformations.

Medicinal Chemistry

This compound serves as a building block for synthesizing biologically active molecules. For instance:

  • Pharmaceutical intermediates : It has potential applications in developing drugs for cardiovascular and respiratory diseases due to its structural properties that mimic natural compounds .

Material Science

In material science, this compound is utilized for:

  • Synthesis of functional materials : Its unique electronic properties make it valuable in creating materials with specific photophysical characteristics, useful in electronics and photonics.

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Benefits
CatalysisLigand for cross-coupling reactionsEnhances reaction efficiency
Medicinal ChemistryIntermediate in drug synthesisPotential for treating various diseases
Material ScienceDevelopment of functional electronic materialsTailored electronic properties

Case Study 1: Catalytic Efficiency

A study demonstrated that using this compound as a ligand in palladium-catalyzed reactions significantly increased yields compared to traditional ligands. The reaction conditions were optimized to achieve high selectivity and minimal by-products, showcasing the compound's effectiveness in complex organic synthesis.

Case Study 2: Pharmaceutical Development

Research highlighted the successful synthesis of a new class of cardiovascular drugs utilizing this compound as a key intermediate. The resulting compounds exhibited promising bioactivity and were subjected to further pharmacological evaluation.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methylpyridine-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceutical applications, its mechanism of action would be related to the biological activity of the final drug molecule synthesized from it. The molecular targets and pathways involved would depend on the specific drug and its mode of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 2-Amino-6-bromopyridine-3-carboxylate (CAS: L048892)
  • Key Difference: Substitution of the 2-methyl group with an amino (-NH₂) group.
  • Impact: The amino group enhances nucleophilicity, making this compound suitable for forming amides or participating in Buchwald-Hartwig couplings. However, the amino group may reduce stability under acidic conditions compared to the methyl-substituted analog .
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (CAS 1142192-22-0)
  • Key Difference : Incorporation of an acrylate ester and a chlorine substituent at position 2.
  • Impact : The acrylate group enables participation in Michael additions or polymerizations. The chlorine atom increases electrophilicity at position 2, favoring nucleophilic aromatic substitution over the methyl group in the target compound .
6-Bromo-3-fluoro-2-methylpyridine
  • Key Difference : Replacement of the ester group at position 3 with fluorine.
  • Impact : Fluorine’s electron-withdrawing nature increases ring electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. However, the absence of the ester limits its utility in hydrolysis-driven derivatization .
2-Bromo-3-methylpyridine (CAS 3430-17-9)
  • Key Difference : Lacks the ester group at position 3.
  • Impact : Reduced polarity lowers solubility in polar solvents. The simpler structure is advantageous in reactions requiring minimal steric hindrance, such as direct metalation or halogen exchange .
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS 1638761-48-4)
  • Key Difference : Fusion of a pyrazolo ring to the pyridine core.
  • Impact : The fused heterocyclic system alters electronic properties and binding affinity, making it relevant in kinase inhibitor development. The ethyl ester may offer slower hydrolysis kinetics compared to the methyl ester in the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Methyl 6-bromo-2-methylpyridine-3-carboxylate ~258.07 6-Br, 2-CH₃, 3-COOCH₃ Cross-coupling, ester hydrolysis
Methyl 2-amino-6-bromopyridine-3-carboxylate ~260.06 6-Br, 2-NH₂, 3-COOCH₃ Amide formation, nucleophilic substitution
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate 276.51 6-Br, 2-Cl, 3-acrylate Polymerization, Michael addition
6-Bromo-3-fluoro-2-methylpyridine ~190.02 6-Br, 2-CH₃, 3-F Suzuki couplings, electrophilic substitution
2-Bromo-3-methylpyridine 172.02 2-Br, 3-CH₃ Direct metalation, halogen exchange

Biological Activity

Methyl 6-bromo-2-methylpyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrNO2C_8H_8BrNO_2 and a molecular weight of approximately 230.06 g/mol. The compound features a bromine atom at the 6-position and a methyl group at the 2-position of the pyridine ring, along with a carboxylate functional group at the 3-position. Its unique substitution pattern influences its reactivity and biological activity.

The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the bromine atom and the electron-donating properties of the methyl group can modify the compound's binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling and metabolism.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Properties

Compounds in this class have also been evaluated for their antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Preliminary studies suggest that this compound may exhibit such properties, although specific data on this compound remains limited .

Potential Anticancer Activity

The anticancer potential of pyridine derivatives has been explored extensively. Some studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell proliferation and survival .

Case Studies and Research Findings

  • Antimicrobial Testing : A study evaluated several pyridine derivatives for their antimicrobial activity against clinical isolates. The results showed that compounds with bromine substitutions had enhanced activity compared to their non-brominated counterparts, suggesting a structure-activity relationship that favors halogenated derivatives .
  • Antioxidant Evaluation : In another investigation, a series of pyridine derivatives were tested using DPPH radical scavenging assays. This compound demonstrated moderate antioxidant activity, indicating potential for further development as a therapeutic agent targeting oxidative stress-related diseases .
  • Cytotoxicity Assays : A recent study assessed the cytotoxic effects of various pyridine derivatives on FaDu hypopharyngeal tumor cells. This compound exhibited cytotoxicity comparable to established chemotherapeutic agents, warranting further investigation into its mechanisms and potential as an anticancer drug .

Q & A

Q. Which computational methods predict reactivity trends for further functionalization (e.g., Suzuki coupling at the 6-bromo position)?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. Solvent models (e.g., SMD) simulate reaction barriers for cross-coupling steps. Experimental validation via 19^{19}F NMR (if fluorinated reagents are used) monitors coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-2-methylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-2-methylpyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.